(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Descripción

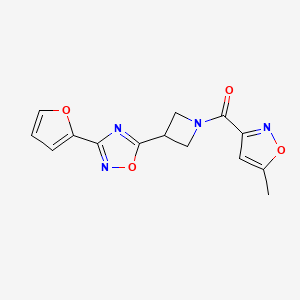

The compound “(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a heterocyclic hybrid molecule featuring three distinct structural motifs:

- 1,2,4-oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and applications in medicinal chemistry.

- Azetidine ring: A four-membered saturated nitrogen-containing ring, which introduces conformational rigidity compared to larger rings like pyrrolidine.

- Substituents: A furan-2-yl group (electron-rich aromatic heterocycle) and a 5-methylisoxazole moiety (a bioisostere for ester or amide groups).

The structural complexity highlights the importance of synthetic methodologies, such as cyclization and coupling reactions, which are often optimized using techniques like crystallography (e.g., SHELX software for structural refinement) .

Propiedades

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-8-5-10(16-21-8)14(19)18-6-9(7-18)13-15-12(17-22-13)11-3-2-4-20-11/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNNEWDRLXUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its significance in pharmacology and medicinal chemistry.

1. Chemical Structure and Synthesis

The compound features a complex structure comprising multiple heterocyclic components: a furan ring, an oxadiazole moiety, an azetidine unit, and a methylisoxazole group. The synthesis typically involves multi-step organic reactions:

- Formation of Furan and Oxadiazole Moieties : These are synthesized through cyclization reactions involving appropriate precursors.

- Azetidine Coupling : The azetidine ring is introduced via nucleophilic substitution or cyclization methods.

- Final Assembly : The methylisoxazole is integrated into the structure to yield the final product.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that related oxadiazole derivatives can induce cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| CaCo-2 (colon cancer) | 12.8 |

| 3T3-L1 (mouse embryo) | 20.5 |

These findings suggest that the compound may interact with cellular pathways involved in proliferation and apoptosis, potentially acting as a selective inhibitor of tumor growth .

Antimicrobial Activity

Furan derivatives have been recognized for their antibacterial properties. Compounds structurally similar to our target compound have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. For example:

This suggests that the furan component in the compound may contribute to its antimicrobial efficacy.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival or bacterial metabolism.

- Receptor Modulation : It could act as a ligand for various receptors, altering signaling pathways that regulate cell growth and differentiation.

Research into similar compounds has shown that they can modulate pathways such as NF-kB signaling and histone deacetylase activity, which are vital in cancer progression .

4. Case Studies

Several studies have investigated the biological activity of compounds with similar structures:

- In Vitro Studies : A study on oxadiazole derivatives demonstrated selective cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential .

- Animal Models : In vivo studies using murine models have shown that certain furan-based compounds can significantly reduce tumor size when administered at specific dosages .

5. Conclusion

The compound this compound represents a promising candidate for further research in drug discovery due to its potential anticancer and antimicrobial activities. Its unique structural features allow for diverse biological interactions, warranting deeper investigation into its mechanisms of action and therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan, oxadiazole, and isoxazole moieties. The method generally includes:

- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving furan derivatives and hydrazine or related compounds.

- Azetidine Formation : The azetidine ring is synthesized by reacting the oxadiazole with appropriate amines.

- Final Coupling : The final product is obtained by coupling the azetidine with a substituted isoxazole derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : The synthesized compound has shown activity against various Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations lower than those of existing antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that derivatives with oxadiazole structures can inhibit cancer cell proliferation:

- Cell Line Studies : In vitro studies on human cancer cell lines have shown that the compound induces apoptosis, potentially through the modulation of apoptotic pathways. The cytotoxic effects were observed to be dose-dependent, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Key findings include:

- Functional Group Influence : The presence of electron-withdrawing groups on the oxadiazole ring enhances biological activity. Conversely, electron-donating groups may reduce potency .

| Functional Group | Effect on Activity |

|---|---|

| Electron-withdrawing (e.g., -Cl) | Increases potency |

| Electron-donating (e.g., -OCH₃) | Decreases potency |

Case Studies

- Antimicrobial Efficacy : A study reported that derivatives of oxadiazole showed significant activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was highlighted as a mechanism of action .

- Cytotoxicity in Cancer Cells : A recent investigation into various synthesized oxadiazole derivatives demonstrated that compounds similar to the target structure exhibited substantial cytotoxicity against HeLa and MCF7 cell lines, suggesting a promising avenue for anticancer drug development .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The target compound shares similarities with other heterocyclic derivatives reported in the literature. Key comparisons include:

Key Observations :

- Oxadiazole Isomerism: The 1,2,4-oxadiazole in the target compound is less common than 1,3,4-oxadiazoles. The latter are widely studied for antibacterial and antifungal activities, as seen in compounds like 5-(alkenyl)-2-amino-1,3,4-oxadiazoles . The isomerism affects electronic distribution and binding interactions.

- Azetidine vs. Larger Rings : Azetidine’s smaller ring size introduces higher strain but greater rigidity compared to five-membered triazole or oxadiazole derivatives (e.g., compounds in ). This may influence bioavailability and target engagement .

- Substituent Effects : The furan-2-yl group in the target compound contrasts with aryl or alkenyl groups in other oxadiazoles. Furan’s oxygen atom may enhance solubility or hydrogen-bonding capacity compared to purely hydrophobic substituents .

Efficiency Considerations :

- The use of POCl3 in 1,3,4-oxadiazole synthesis () may pose safety challenges compared to milder conditions required for 1,2,4-oxadiazoles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically required, involving:

- Step 1 : Preparation of the azetidine-oxadiazole core via cyclization of furan-2-carboxamide derivatives with hydroxylamine under acidic conditions (e.g., HCl/EtOH, reflux) .

- Step 2 : Coupling with 5-methylisoxazole-3-carbonyl chloride using a base (e.g., triethylamine) in anhydrous DCM at 0–25°C .

- Optimization : Reaction yields improve with controlled temperature, inert atmospheres, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm connectivity of the azetidine, oxadiazole, and isoxazole moieties (e.g., NMR for proton environments, NMR for carbonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ peak at m/z 382.12) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anticancer vs. antimicrobial efficacy)?

- Approach :

- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to identify potency thresholds .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like topoisomerase II (anticancer) or bacterial DHFR (antimicrobial) .

- Mechanistic Validation : Perform Western blotting or qPCR to confirm downstream effects (e.g., apoptosis markers like caspase-3 or bacterial cell wall synthesis genes) .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?

- Design Framework :

- In Vitro/In Vivo Models : Use cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus) with appropriate controls (e.g., untreated, solvent-only) .

- Time-Course Analysis : Monitor effects at 24, 48, and 72 hours to distinguish acute vs. chronic responses .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by the compound .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Strategies :

- Derivatization : Introduce polar groups (e.g., -OH, -COOH) to the azetidine or isoxazole rings to improve aqueous solubility .

- Prodrug Design : Mask reactive groups (e.g., esterification of carbonyls) to enhance bioavailability and reduce first-pass metabolism .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable logP (<3) and low cytochrome P450 inhibition .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

- Troubleshooting Steps :

- Bioavailability Assessment : Measure plasma concentrations via LC-MS/MS to confirm systemic exposure in animal models .

- Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome assays (e.g., rat liver S9 fractions) .

- Formulation Optimization : Test delivery systems (e.g., liposomes, PEGylation) to improve tissue penetration .

Q. What statistical methods are recommended for analyzing dose-dependent responses in bioactivity assays?

- Analysis Tools :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate IC/EC values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Machine Learning : Apply random forest models to predict bioactivity based on structural descriptors (e.g., molecular weight, H-bond donors) .

Tables for Key Data

Table 1 : Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | HCl/EtOH, reflux | 65 | 90 | |

| 2 | TEA/DCM, 0–25°C | 78 | 95 |

Table 2 : Bioactivity Profile

| Assay Type | Target System | IC/MIC (μM) | Reference |

|---|---|---|---|

| Anticancer (MTT) | HeLa cells | 12.4 ± 1.2 | |

| Antimicrobial (MIC) | S. aureus | 25.6 ± 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.